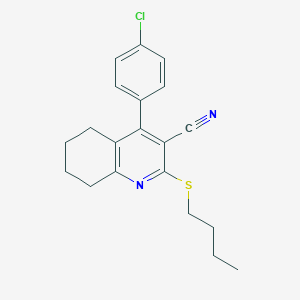![molecular formula C22H19ClN2O3 B386532 N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B386532.png)
N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with substituents that include a 2-chlorobenzylidene group and a 3-methoxybenzyl group. Its molecular formula is C16H15ClN2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-[(3-methoxybenzyl)oxy]benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial synthesis may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
- **Sub
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typically used.
特性
分子式 |
C22H19ClN2O3 |
|---|---|
分子量 |
394.8g/mol |
IUPAC名 |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-20-7-4-5-16(13-20)15-28-19-11-9-17(10-12-19)22(26)25-24-14-18-6-2-3-8-21(18)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChIキー |
OGTSGMJPVMDOPL-ZVHZXABRSA-N |
異性体SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |
SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl |
正規SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


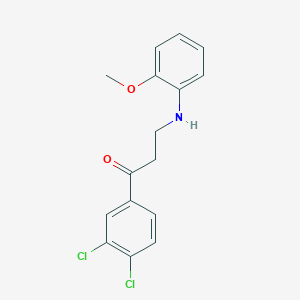
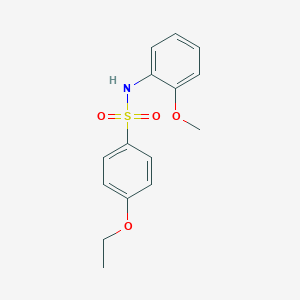
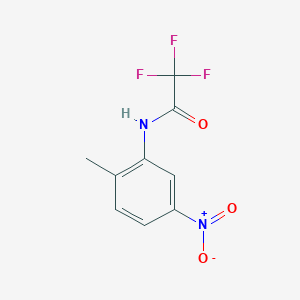
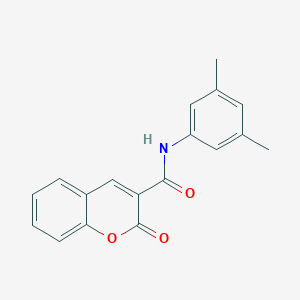
![4-Chloro-2-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B386456.png)

![5-[Hexadecyl-(4-nitrobenzoyl)amino]-5-oxopentanoic acid](/img/structure/B386460.png)
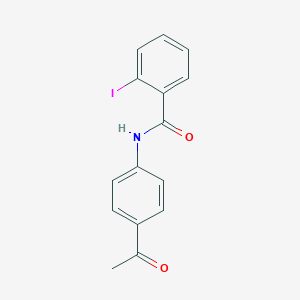
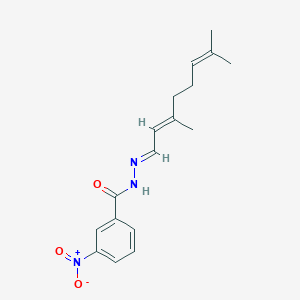
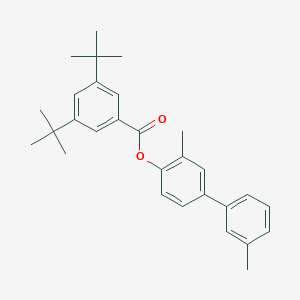
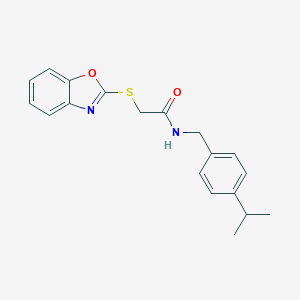
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B386470.png)
![2-(allylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B386471.png)
